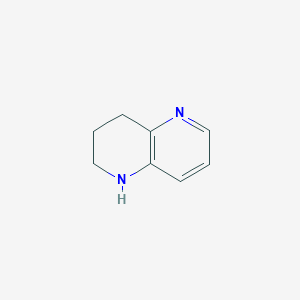

1,2,3,4-Tetrahydro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALXTMWCXNPUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426060 | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-61-8 | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

aza-Diels-Alder synthesis of tetrahydro-1,5-naphthyridine

An In-depth Technical Guide to the aza-Diels-Alder Synthesis of Tetrahydro-1,5-naphthyridine

This technical guide offers a detailed exploration of the aza-Diels-Alder reaction for the synthesis of the tetrahydro-1,5-naphthyridine core, a significant scaffold in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, providing comprehensive data, experimental methodologies, and visual representations of the synthetic processes.

Introduction to Tetrahydro-1,5-naphthyridines

The 1,5-naphthyridine skeleton and its partially saturated derivatives, such as tetrahydro-1,5-naphthyridines, are important heterocyclic motifs found in numerous biologically active compounds. Their unique structural and electronic properties make them attractive targets for the development of novel therapeutic agents. The aza-Diels-Alder reaction, a powerful tool in synthetic organic chemistry, provides an efficient and stereoselective route to access the 1,2,3,4-tetrahydro-1,5-naphthyridine core.

The Aza-Diels-Alder (Povarov) Reaction

The synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be effectively achieved through a Lewis acid-catalyzed aza-Diels-Alder reaction, often referred to as the Povarov reaction.[1][2] This [4+2] cycloaddition involves the reaction of an imine, acting as the azadiene, with an alkene or alkyne dienophile. In the context of tetrahydro-1,5-naphthyridine synthesis, the imine is typically formed in situ from the condensation of a 3-aminopyridine derivative and an aldehyde.

The reaction proceeds in a regio- and stereoselective manner, often favoring the endo transition state, which leads to the formation of two new stereocenters in the resulting tetrahydro-1,5-naphthyridine product.[1][2] Subsequent aromatization of the tetrahydro product can yield the fully aromatic 1,5-naphthyridine.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the aza-Diels-Alder synthesis of various this compound derivatives as reported in the literature.

| Entry | Imine Components | Dienophile | Catalyst/Conditions | Product | Yield | Stereochemistry | Reference |

| 1 | 3-Aminopyridine, Benzaldehyde | Styrene | Lewis Acid | 2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine (37a) | Good | endo | [1],[2] |

| 2 | 3-Aminopyridine, Anisaldehyde | Styrene | Lewis Acid | 2-(4-Methoxyphenyl)-4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine (37b) | Good | endo | [1],[2] |

| 3 | 3-Aminopyridine, Ethyl glyoxalate | Styrene | Lewis Acid | Ethyl 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine-2-carboxylate (37c) | Good | endo | [1],[2] |

| 4 | 3-Aminopyridine, Various Aldehydes | Vinyl acetamide | Not specified | 2-Substituted-4-acetamido-1,2,3,4-tetrahydro-1,5-naphthyridines (37d-j) | N/A | cis (racemic) | [1] |

| 5 | 3-Aminopyridine, Various Aldehydes (47) | Indene (49) | BF₃·Et₂O, Chloroform, reflux | Tetracyclic endo-1,2,3,4-tetrahydro[1][2]naphthyridines (50) | Good | endo | [3] |

Note: "Good" yields are indicated in the source material without specific percentages being provided in the abstract.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the publication, a generalized experimental methodology for the aza-Diels-Alder synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines can be outlined as follows.

General Procedure for the Synthesis of Tetrahydro-1,5-naphthyridines (Povarov-type Reaction)

-

Imine Formation (In situ): To a solution of the chosen aldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform, dichloromethane, or acetonitrile), the 3-aminopyridine derivative (1.0 eq.) is added. The mixture is stirred at room temperature for a designated period (e.g., 30 minutes) to facilitate the formation of the N-(3-pyridyl) aldimine.

-

Cycloaddition: The dienophile (e.g., styrene or vinyl acetamide, typically 1.2-2.0 eq.) is added to the reaction mixture containing the in situ generated imine.

-

Catalysis: A Lewis acid catalyst (e.g., BF₃·Et₂O, Yb(OTf)₃) is introduced to the mixture. The amount of catalyst can vary, but typically ranges from catalytic amounts to stoichiometric equivalents depending on the substrates.

-

Reaction Conditions: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (ranging from room temperature to reflux) for a period of several hours to days, until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydro-1,5-naphthyridine derivative.

Visualizations

Reaction Pathway

The following diagram illustrates the general aza-Diels-Alder reaction for the synthesis of the tetrahydro-1,5-naphthyridine core.

Caption: General aza-Diels-Alder synthesis pathway.

Experimental Workflow

The logical flow of the experimental procedure is visualized below.

Caption: Typical experimental workflow for synthesis.

Conclusion

The aza-Diels-Alder reaction represents a robust and versatile strategy for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. Its ability to stereoselectively construct the core heterocyclic system makes it a valuable method for generating libraries of these compounds for drug discovery and development. The reaction conditions can be tailored through the choice of Lewis acid catalyst, solvent, and temperature to optimize yields and selectivity for a given set of substrates. Further exploration into asymmetric variants of this reaction could provide enantiomerically pure tetrahydro-1,5-naphthyridines, which would be of significant interest for pharmacological studies.

References

The Povarov Reaction: A Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The Povarov reaction, a powerful multicomponent transformation, offers an efficient and atom-economical route to this important structural core. This technical guide provides an in-depth overview of the Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines, including a detailed reaction mechanism, a summary of quantitative data, a comprehensive experimental protocol, and visualizations of the key processes.

Reaction Mechanism and Signaling Pathway

The Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines is a Lewis acid-catalyzed three-component reaction involving a 3-aminopyridine derivative, an aldehyde, and an alkene. It is classified as an aza-Diels-Alder reaction. The reaction proceeds through the initial formation of an N-(pyridin-3-yl)imine from the condensation of the 3-aminopyridine and the aldehyde. The Lewis acid catalyst then activates the imine, increasing its electrophilicity. This activated imine subsequently undergoes a [4+2] cycloaddition with an electron-rich alkene. The mechanism can be either a concerted pericyclic process or a stepwise pathway involving a Mannich-type addition followed by an intramolecular electrophilic aromatic substitution.[1] With strong Lewis acids, a stepwise Mannich-Michael pathway is often favored.[1]

Caption: General reaction pathway for the Povarov synthesis.

Quantitative Data Summary

The Povarov reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines has been shown to be effective with a variety of substrates and catalysts. The following table summarizes representative quantitative data from the literature.

| 3-Aminopyridine Derivative | Aldehyde | Alkene (Dienophile) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine | Benzaldehyde | Styrene | BF₃·Et₂O (200) | Chloroform | Reflux | 12 | 75 | [2](--INVALID-LINK--) |

| 3-Aminopyridine | 4-Chlorobenzaldehyde | Styrene | BF₃·Et₂O (200) | Chloroform | Reflux | 12 | 80 | [2](--INVALID-LINK--) |

| 3-Aminopyridine | 4-Methoxybenzaldehyde | Styrene | BF₃·Et₂O (200) | Chloroform | Reflux | 12 | 78 | [2](--INVALID-LINK--) |

| 3-Aminopyridine | Phenylglyoxal | α,β-Unsaturated Dimethylhydrazone | InCl₃ (10) | Dichloromethane | Room Temp | 0.5 | 90 | (--INVALID-LINK--) |

| 6-Methoxy-3-aminopyridine | Phenylglyoxal | α,β-Unsaturated Dimethylhydrazone | InCl₃ (10) | Dichloromethane | Room Temp | 0.5 | 85 | (--INVALID-LINK--) |

Experimental Protocols

This section provides a detailed methodology for a representative Povarov reaction for the synthesis of a 2,4-diaryl-1,2,3,4-tetrahydro-1,5-naphthyridine.

Synthesis of 2,4-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Materials:

-

3-Aminopyridine (1.0 mmol, 94 mg)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

Styrene (1.2 mmol, 125 mg, 137 µL)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 mmol, 284 mg, 250 µL)

-

Anhydrous Chloroform (5 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 3-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous chloroform (5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add boron trifluoride diethyl etherate (2.0 mmol) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-(pyridin-3-yl)methanimine.

-

Add styrene (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,4-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine.

-

Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the Povarov synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines.

Caption: A typical experimental workflow for the Povarov reaction.

References

An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details its synthesis, reactivity, and spectroscopic characterization, along with its emerging role as a modulator of key biological signaling pathways.

Core Chemical Properties

This compound (CAS Number: 13993-61-8) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1][2][3][4][5][6] While comprehensive experimental data for the parent compound is not extensively consolidated in the literature, the following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 134.18 g/mol | [1][2][3][4][5][6] |

| Melting Point | Not experimentally reported | |

| Boiling Point | Not experimentally reported | |

| pKa (predicted) | 6.8–7.5 (for analogous tetrahydro-naphthyridines) | [7] |

Spectroscopic Data

¹H NMR Spectroscopy: In derivatives, the protons on the saturated ring (positions 2, 3, and 4) typically appear as multiplets in the aliphatic region of the spectrum. The aromatic protons on the pyridine ring will be observed in the aromatic region, with their chemical shifts and coupling patterns influenced by substituents.[3] For instance, in N-acylated derivatives, the H-8 proton resonance often shows broadening at room temperature due to restricted rotation around the amide bond, which sharpens upon heating.[1]

¹³C NMR Spectroscopy: The carbon atoms of the saturated portion of the molecule will resonate in the aliphatic region of the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons will be in the downfield region, characteristic of pyridine rings.

Synthesis and Reactivity

The synthesis of the this compound core can be achieved through several synthetic strategies, primarily involving the reduction of the aromatic 1,5-naphthyridine precursor or through cycloaddition reactions.

Key Synthetic Routes

1. Catalytic Hydrogenation of 1,5-Naphthyridine: The selective reduction of one of the pyridine rings of 1,5-naphthyridine is a common method to access the tetrahydro derivative. This is often achieved through catalytic hydrogenation.

Caption: Catalytic Hydrogenation Workflow.

A variety of catalysts can be employed, including ruthenium-based complexes such as [Cp(IPr)Ru(pyr)₂]-[PF₆] in the presence of a base like KOtBu, which facilitates transfer hydrogenation from isopropanol.[8] Other methods may utilize palladium on charcoal.[9]

2. Aza-Diels-Alder (Povarov) Reaction: This cycloaddition reaction provides a powerful method for constructing the this compound skeleton, often with good stereocontrol.[8][10] The reaction typically involves the condensation of a 3-aminopyridine with an aldehyde to form an imine in situ, which then undergoes a [4+2] cycloaddition with an alkene.

References

- 1. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collection - Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 13993-61-8 [chemicalbook.com]

- 6. This compound | CAS 13993-61-8 [matrix-fine-chemicals.com]

- 7. 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine () for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, synthesis, and physicochemical properties of 1,2,3,4-Tetrahydro-1,5-naphthyridine. The document details experimental protocols for its synthesis and presents key quantitative data in a structured format to facilitate research and development in medicinal chemistry and drug discovery.

Core Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1] Its structure features a pyridine ring fused to a tetrahydropyridine ring, with nitrogen atoms at positions 1 and 5. This scaffold is of significant interest in medicinal chemistry as it serves as a versatile starting point for the synthesis of diverse chemical libraries aimed at discovering new biologically active compounds.[2] The nucleophilicity of the nitrogen atom at the N1 position makes it a key site for various chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13993-61-8 | [1] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not available in the searched sources. |

| ¹³C NMR | Data not available in the searched sources. |

| Mass Spectrometry | Data not available in the searched sources. |

| Infrared (IR) | Data not available in the searched sources. |

Synthesis and Experimental Protocols

The synthesis of the this compound core can be achieved through several synthetic routes, including the reduction of 1,5-naphthyridine and cycloaddition reactions such as the aza-Diels-Alder (Povarov) reaction.[3][4]

Experimental Protocol 1: Synthesis via Intramolecular Inverse Electron Demand Diels-Alder Reaction

An efficient method for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines involves an intramolecular inverse electron demand Diels-Alder reaction.[2]

General Procedure:

A detailed, step-by-step experimental protocol for the synthesis of the unsubstituted this compound via this method was not available in the searched literature. However, the general principle involves the reaction of a 1,2,4-triazine linked to an imidazole dienophile.[2]

Experimental Protocol 2: Synthesis via Aza-Diels-Alder (Povarov) Reaction

The Povarov reaction provides a pathway to synthesize substituted 1,2,3,4-tetrahydro-1,5-naphthyridines.[4]

General Procedure:

A mechanochemical aza-vinylogous Povarov reaction has been described for the synthesis of highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines.[5]

-

Reactant Preparation: The appropriate aniline (1 equivalent, 0.5 mmol), the desired glyoxal derivative (1–1.5 equivalents, 0.5–0.75 mmol), and anhydrous sodium sulfate (5 g) are added to a 25 mL zirconia milling jar containing a single 20 mm diameter zirconia ball.[5]

-

Milling: The reaction mixture is milled in a vibratory ball mill at a specified frequency (e.g., 20 Hz) for a designated time to facilitate the reaction.[5]

-

Work-up and Purification: The crude product is then extracted and purified using standard chromatographic techniques to yield the desired functionalized this compound.[5]

Biological Activity

The broader class of 1,5-naphthyridine derivatives has been reported to exhibit a wide range of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties.[3] Many of these activities are attributed to their ability to act as enzyme inhibitors or to modulate signaling pathways such as the Raf/MEK/ERK pathway.[3]

Table 3: Biological Activity of Selected 1,5-Naphthyridine Derivatives

| Compound | Biological Activity | Target/Assay | IC₅₀/MIC | Reference |

| 1,5-Naphthyridine Derivative 275 | Antiproliferative | Enzyme Inhibition | Micromolar (µM) | [3] |

| Various Analogues | Antiproliferative | ERK2 and Aurora B Inhibition | Micromolar to Submicromolar | [3] |

Note: Specific quantitative biological activity data for the unsubstituted this compound was not available in the searched sources.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthetic Workflow: Povarov Reaction

Caption: Workflow for the synthesis of functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydro-1,5-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and characterization workflow for 1,2,3,4-tetrahydro-1,5-naphthyridine. This nitrogen-containing heterocycle serves as a crucial scaffold in medicinal chemistry and drug development. Due to the limited availability of a complete, publicly accessible dataset for the unsubstituted parent compound, this guide presents representative spectroscopic data based on closely related derivatives, alongside detailed experimental protocols and a generalized characterization workflow.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for derivatives of this compound. It is important to note that the exact chemical shifts and fragmentation patterns for the parent compound may vary.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.30 - 3.50 | t | 5.0 - 6.0 |

| H-3 | 1.80 - 2.00 | m | - |

| H-4 | 2.70 - 2.90 | t | 6.0 - 7.0 |

| H-6 | 8.00 - 8.20 | dd | 4.5 - 5.0, 1.5 - 2.0 |

| H-7 | 7.00 - 7.20 | dd | 8.0 - 8.5, 4.5 - 5.0 |

| H-8 | 7.40 - 7.60 | dd | 8.0 - 8.5, 1.5 - 2.0 |

| NH | 4.50 - 5.50 | br s | - |

Note: Data is compiled from various substituted this compound analogues. The broadness of the NH signal is a common feature.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 42.0 - 44.0 |

| C-3 | 21.0 - 23.0 |

| C-4 | 28.0 - 30.0 |

| C-4a | 120.0 - 122.0 |

| C-6 | 147.0 - 149.0 |

| C-7 | 122.0 - 124.0 |

| C-8 | 135.0 - 137.0 |

| C-8a | 145.0 - 147.0 |

Table 3: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H Stretch |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch |

| 1600 - 1580 | C=N Stretch |

| 1500 - 1400 | C=C Stretch (Aromatic) |

Table 4: Representative Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 133 | [M-H]⁺ |

| 105 | [M-C₂H₅]⁺ |

| 78 | [C₆H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives.

Synthesis Protocol: Reductive Cyclization of 3-(3-Aminopropyl)pyridine

A common route to synthesize the this compound scaffold is through the reductive cyclization of a suitable precursor.

Materials:

-

3-(3-Aminopropyl)pyridine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(3-aminopropyl)pyridine in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to pH ~2.

-

Wash the aqueous layer with dichloromethane to remove any unreacted starting material.

-

Basify the aqueous layer with 1M NaOH to pH ~10.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and a representative synthetic pathway.

Caption: General workflow for the synthesis and characterization of an organic compound.

Caption: A representative synthetic pathway to this compound.

An In-depth Technical Guide to the ¹H NMR Characterization of 1,2,3,4-Tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1,2,3,4-Tetrahydro-1,5-naphthyridine. This document details the expected ¹H NMR spectral data, a standard experimental protocol for its acquisition, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Elucidation of its molecular structure is a critical step in the synthesis and characterization of novel derivatives. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the proton environment within a molecule, enabling unambiguous structure confirmation and purity assessment. This guide serves as a practical resource for researchers working with this important chemical entity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. Due to the fusion of a saturated piperidine-like ring and an aromatic pyridine ring, the spectrum will show signals in both the aliphatic and aromatic regions.

The data presented below is a representative prediction based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | ~8.2 | dd | J = 4.8, 1.6 | 1H |

| H-6 | ~7.5 | dd | J = 8.0, 1.6 | 1H |

| H-7 | ~7.0 | dd | J = 8.0, 4.8 | 1H |

| N1-H | ~4.5 (broad) | s | - | 1H |

| H-2 | ~3.4 | t | J = 5.5 | 2H |

| H-4 | ~2.8 | t | J = 6.0 | 2H |

| H-3 | ~1.9 | m | - | 2H |

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear broader than other signals.

Molecular Structure and Proton Assignments

The numbering of the this compound ring system is crucial for the correct assignment of NMR signals. The diagram below illustrates the molecular structure with the IUPAC numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for ¹H NMR Acquisition

The following is a general protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Materials and Equipment

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Equipment: NMR spectrometer (300 MHz or higher), 5 mm NMR tubes, micropipette, and a vortex mixer.

4.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a micropipette with a filter tip, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

4.3. Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer are:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

Experimental Workflow

The logical flow of the ¹H NMR characterization process is outlined in the diagram below.

Caption: A generalized workflow for the ¹H NMR characterization of a chemical compound.

Conclusion

This technical guide provides essential information for the ¹H NMR characterization of this compound. The predicted spectral data, coupled with the detailed experimental protocol and workflow, offers a solid foundation for researchers to successfully acquire and interpret the ¹H NMR spectrum of this compound. Accurate structural confirmation through techniques like NMR is paramount in the advancement of drug discovery and development projects involving this versatile heterocyclic scaffold.

An In-depth Technical Guide to the 13C NMR Analysis of 1,2,3,4-Tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 1,2,3,4-Tetrahydro-1,5-naphthyridine. Due to the limited availability of public experimental spectral data for the parent compound, this guide utilizes predicted 13C NMR data to serve as a reference for researchers. The methodologies and workflows presented are designed to be broadly applicable for the analysis of this and similar N-heterocyclic compounds.

Predicted 13C NMR Data Presentation

The 13C NMR chemical shifts for this compound have been predicted to provide a foundational dataset for analytical purposes. The predicted values are based on computational algorithms and should be used as a guide for spectral interpretation. Experimental verification is recommended for confirmation.

The structure and numbering of this compound are as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 43.2 |

| C3 | 22.5 |

| C4 | 27.8 |

| C4a | 120.1 |

| C6 | 147.5 |

| C7 | 123.0 |

| C8 | 135.8 |

| C8a | 145.1 |

Note: The predicted data was generated using a publicly available NMR prediction tool and has not been experimentally verified.

Experimental Protocols

A standardized and meticulous experimental protocol is crucial for obtaining high-quality 13C NMR spectra. The following is a detailed methodology for the 13C NMR analysis of N-heterocyclic compounds like this compound.

Sample Preparation

Proper sample preparation is paramount to ensure the acquisition of a high-resolution NMR spectrum.

-

Quantity of Material : For a standard 13C NMR experiment, a sample concentration of 50-100 mg dissolved in 0.6-0.7 mL of a suitable deuterated solvent is recommended.[1] For samples with limited availability, lower concentrations can be used, but this will necessitate a significant increase in the acquisition time to achieve an adequate signal-to-noise ratio.

-

Solvent Selection : The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for N-heterocyclic compounds, which may be more polar, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be suitable alternatives. The solvent should completely dissolve the sample and not react with it.

-

Dissolution and Filtration : Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard : For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the standard reference (0 ppm) for organic solvents. For aqueous samples, DSS or TSP can be used.[1]

-

Air-Sensitive Samples : If the compound is sensitive to air or moisture, all sample preparation steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.[2] J-Young NMR tubes, which can be sealed under vacuum or an inert atmosphere, are recommended for such samples.[1] Some samples may also require degassing to remove dissolved paramagnetic oxygen, which can cause line broadening. This is typically achieved through several freeze-pump-thaw cycles.[3]

NMR Data Acquisition

The following are general parameters for acquiring a proton-decoupled 13C NMR spectrum. These may need to be optimized based on the specific instrument and sample.

-

Spectrometer Setup :

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high resolution.

-

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used for qualitative 13C NMR.[4]

-

Number of Scans (ns) : The number of scans will depend on the sample concentration. For a moderately concentrated sample (50-100 mg), 1024 to 4096 scans are typically sufficient.

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.[4] For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.

-

Acquisition Time (aq) : Typically around 1-2 seconds.

-

Spectral Width (sw) : A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the chemical shift range of most organic compounds.

-

Data Processing and Analysis

Once the Free Induction Decay (FID) is acquired, the following steps are performed to obtain the final spectrum.

-

Fourier Transformation : The FID is converted from the time domain to the frequency domain through a Fourier transform.

-

Phase Correction : The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the solvent peak.

-

Peak Picking : The chemical shifts of the peaks in the spectrum are identified and tabulated.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the 13C NMR analysis of this compound.

Caption: Experimental workflow for 13C NMR analysis.

Caption: Logical workflow for structural analysis.

References

Mass spectrometry of 1,2,3,4-Tetrahydro-1,5-naphthyridine derivatives

An In-depth Technical Guide to the Mass Spectrometry of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound derivatives. These nitrogen heterocyclic compounds are of significant interest in medicinal chemistry and drug development.[1] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in various matrices.

Introduction to 1,2,3,4-Tetrahydro-1,5-naphthyridines

The this compound core consists of two fused pyridine rings where one is partially saturated.[2] This structural motif is a key component in a variety of biologically active compounds. The nitrogen atoms in the scaffold provide sites for chemical modification, allowing for the creation of large libraries of derivatives for drug discovery.[3] The analysis of these compounds is essential, and mass spectrometry stands out as a primary tool for this purpose due to its sensitivity and specificity.

Principles of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of nitrogen-containing heterocyclic compounds like this compound derivatives, several ionization techniques are commonly employed.

-

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and extensive fragmentation.[4][5] The resulting fragmentation patterns are highly reproducible and are useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique where ions are generated from a solution. It is particularly useful for polar and thermally labile molecules.[6] For nitrogen heterocycles, protonation often occurs, leading to the formation of [M+H]+ ions with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for a wide range of low molecular weight analytes.[4] It often produces protonated molecules ([M+H]+) and can provide information on intact molecular species.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of this compound derivatives. Below are generalized methodologies based on common practices for nitrogen-containing heterocyclic compounds.

Sample Preparation

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are typically dissolved in a volatile organic solvent. Derivatization may be necessary for compounds with polar functional groups to increase their volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), samples are dissolved in a solvent system compatible with the mobile phase, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., formic acid) to promote protonation for ESI.

Instrumentation and Analytical Conditions

The choice of instrumentation depends on the analytical goal. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) analyzers are used for accurate mass measurements to determine elemental composition.

Table 1: Example GC-MS and LC-MS Methodologies

| Parameter | GC-EI-MS | LC-ESI-MS |

| Chromatography System | Gas Chromatograph | High-Performance Liquid Chromatograph |

| Column | TraceGOLD TG-5SILMS (or similar) | Mixed-mode or C18 reverse-phase |

| Ionization Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Ionization Energy | 70 eV | N/A |

| ESI Source Voltage | N/A | ~3 kV |

| Mass Analyzer | Quadrupole, TOF, or Orbitrap | Quadrupole, TOF, or Orbitrap |

| Scan Range (m/z) | 50-800 | 50-800 |

| Source Temperature | 200-250 °C | 350 °C |

Note: These are generalized parameters and should be optimized for specific analytes.

Below is a diagram illustrating a general experimental workflow for the mass spectrometric analysis of these derivatives.

Fragmentation Patterns of this compound Derivatives

The fragmentation of this compound derivatives under electron ionization (EI) is expected to follow patterns characteristic of nitrogen-containing heterocyclic and aliphatic amine compounds.[7][8] The molecular ion peak is typically observed, and its odd or even mass can indicate the presence of nitrogen atoms according to the nitrogen rule.

Key fragmentation pathways include:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.[8] For the tetrahydro-1,5-naphthyridine core, this involves the cleavage of the C-C bond adjacent to a nitrogen atom. For the N1 nitrogen, this would be the C8a-C4a bond or a bond to a substituent on N1. For the N5 nitrogen, this is less likely due to its aromatic nature.

-

Loss of Substituents: Substituents on the tetrahydro-pyridine ring or the N1 atom can be lost as radicals.

-

Ring Fission: The saturated ring can undergo fission, leading to the formation of various smaller fragments.

-

Retro-Diels-Alder (RDA) Reaction: While more common in other cyclic systems, an RDA-type fragmentation could occur in the saturated ring, leading to the expulsion of a neutral molecule.

The following diagram illustrates the logical relationships in the fragmentation of a generic 1-substituted this compound.

Quantitative Fragmentation Data

Table 2: Predicted Major Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 134 | [M]+• | Molecular Ion |

| 133 | [M-H]+ | Loss of a hydrogen radical, likely from C4. |

| 119 | [M-CH3]+ | Loss of a methyl radical (if substituted). |

| 105 | [M-C2H5]+ or [M-N2H3]+ | Fragmentation of the saturated ring. |

| 92 | [C6H6N]+ | Fragment corresponding to the pyridine ring with a side chain. |

| 78 | [C5H4N]+ | Pyridine fragment. |

Note: The relative intensities of these peaks would depend on the specific structure of the derivative and the MS conditions.

Applications in Drug Development

The mass spectrometric techniques described are crucial in various stages of drug development:

-

Compound Identification and Confirmation: Confirming the identity of newly synthesized derivatives.

-

Metabolite Identification: Identifying the metabolites of drug candidates in biological samples.

-

Pharmacokinetic Studies: Quantifying the drug and its metabolites over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Purity Analysis: Assessing the purity of active pharmaceutical ingredients (APIs).

Conclusion

Mass spectrometry is an indispensable tool for the analysis of this compound derivatives. A combination of ionization techniques, including EI for structural elucidation and ESI or APCI for molecular weight determination, provides a comprehensive analytical workflow. Understanding the characteristic fragmentation patterns is key to the successful application of mass spectrometry in the research and development of drugs based on this important heterocyclic scaffold. Further research into the detailed fragmentation of a wider range of these derivatives would be beneficial to the scientific community.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine () for sale [vulcanchem.com]

- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Versatility of the 1,2,3,4-Tetrahydro-1,5-Naphthyridine Core: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Promising Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydro-1,5-naphthyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique three-dimensional structure, combining a saturated piperidine ring fused to a pyridine ring, offers a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this core, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Diverse Biological Activities of the this compound Core

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for addressing various unmet medical needs. The key therapeutic areas where this core has shown potential include oncology, neurodegenerative disorders, and inflammatory conditions.

Anticancer Potential

While extensive research has been conducted on the broader class of naphthyridines, specific data on the this compound core's anticancer activity is an emerging area of investigation. Studies on related naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, certain naphthyridine compounds have demonstrated significant activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar range[1][2]. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerase II[1][2]. Although direct IC50 values for the tetrahydro-1,5-naphthyridine core are not abundantly available in the public domain, the established anticancer potential of the broader naphthyridine family underscores the promise of this specific scaffold.

Inhibition of Key Enzymes in Neurodegenerative and Other Diseases

The this compound core has been explored as a foundation for inhibitors of enzymes implicated in a variety of diseases.

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. While specific Ki values for this compound derivatives are not readily found, analogs such as functionalized tetrahydroacridines have shown potent AChE inhibition with Ki values in the nanomolar range[3]. This suggests that the tetrahydro-fused pyridine motif is a viable starting point for the design of novel AChE inhibitors.

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in cancer and various fibrotic diseases. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5. For example, certain aminothiazole and pyrazole derivatives of 1,5-naphthyridine inhibit ALK5 autophosphorylation with IC50 values as low as 4 nM and 6 nM, respectively[4][5].

Phosphodiesterase 5 (PDE5) Inhibition: PDE5 inhibitors are well-established therapeutics for erectile dysfunction and pulmonary hypertension. The mechanism involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While direct data for the this compound core is limited, structurally related 1,7- and 2,7-naphthyridine derivatives have been shown to be potent and highly specific PDE5 inhibitors, with IC50 values in the sub-nanomolar range[6].

Anti-inflammatory Properties

The anti-inflammatory potential of the this compound scaffold is an area of active research. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory activity. While specific IC50 values for the tetrahydro-1,5-naphthyridine core are not widely published, various natural and synthetic compounds with related structures have demonstrated potent inhibition of NO production, with IC50 values ranging from the low micromolar to nanomolar concentrations[7][8][9][10][11].

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of compounds related to the this compound core, the following tables summarize the available quantitative data. It is important to note that some of the data presented is for structurally related naphthyridine derivatives, which serves to highlight the potential of the core scaffold.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50 / Ki | Reference |

| Naphthyridine Derivatives | Cytotoxicity | HeLa (Cervical Cancer) | 0.7 µM (Compound 16) | [1][2] |

| HL-60 (Leukemia) | 0.1 µM (Compound 16) | [1][2] | ||

| PC-3 (Prostate Cancer) | 5.1 µM (Compound 16) | [1][2] | ||

| 1,5-Naphthyridine Aminothiazole Derivative | ALK5 Autophosphorylation | - | 6 nM (Compound 15) | [4][5] |

| 1,5-Naphthyridine Pyrazole Derivative | ALK5 Autophosphorylation | - | 4 nM (Compound 19) | [4][5] |

| 2,7-Naphthyridine Derivative | PDE5 Inhibition | - | 0.23 nM (Compound 4c) | [6] |

| Functionalized Tetrahydroacridine Analog | Acetylcholinesterase (AChE) | - | 1.8 nM (Ki, Compound 49a) | [3] |

| Various Natural Products | Nitric Oxide Production | RAW 264.7 | 7.6 - 49.3 µM | [7] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This method measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced when acetylthiocholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a short period (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound to calculate the IC50 or Ki value.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: The production of nitric oxide, a key inflammatory mediator, by macrophages can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by the this compound core is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways associated with the biological activities of this scaffold.

TGF-β/ALK5 Signaling Pathway

Derivatives of the 1,5-naphthyridine core have been shown to inhibit the TGF-β pathway by targeting the ALK5 kinase. This inhibition prevents the downstream signaling cascade that leads to fibrosis and cell proliferation.

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

PDE5 and the NO/cGMP Signaling Pathway

Inhibition of PDE5 by naphthyridine derivatives leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

Caption: PDE5 inhibition and the NO/cGMP signaling pathway.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological evaluation of a library of this compound derivatives.

Caption: A general workflow for biological screening.

Conclusion

The this compound core represents a valuable and versatile scaffold for the development of novel therapeutics. Its demonstrated potential across multiple biological targets, including those relevant to cancer, neurodegenerative diseases, and inflammation, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a consolidated resource of the known biological activities, quantitative data, experimental protocols, and key signaling pathways associated with this promising core. It is anticipated that further exploration of the chemical space around the this compound nucleus will lead to the discovery of new and improved drug candidates to address significant unmet medical needs.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives and their analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.

Core Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic approaches. Key methods include cycloaddition reactions and reductions of the fully aromatic 1,5-naphthyridine ring system.

One prominent method is the aza-Diels-Alder reaction , which involves the [4+2] cycloaddition of an imine with an alkene. For instance, the reaction of imines derived from 3-aminopyridines with styrenes can yield this compound derivatives in a regio- and stereoselective manner.[1] Another powerful technique is the intramolecular inverse electron demand Diels-Alder reaction .[2] This method has been efficiently used for the synthesis of a library of 1,2,3,4-tetrahydro-1,5-naphthyridines.[2]

Furthermore, the selective reduction of the 1,5-naphthyridine ring system is a viable route to obtain the tetrahydro derivatives.[1] The reactivity of the N1 nitrogen in the resulting scaffold allows for a variety of chemical modifications, including epoxide openings, palladium-catalyzed N-arylations, acylations, and urea formation, making it a versatile platform for library development in drug discovery.[2]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The following tables summarize key quantitative data for representative compounds across various therapeutic areas.

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), or through cytotoxic effects on various cancer cell lines.[3]

| Compound Class | Target/Cell Line | IC50 | Reference |

| 1,5-Naphthyridine aminothiazole derivative | ALK5 autophosphorylation | 6 nM | [4] |

| 1,5-Naphthyridine pyrazole derivative | ALK5 autophosphorylation | 4 nM | [4] |

| Naphthyridine derivative 14 | HeLa (cervical cancer) | 2.6 µM | [5] |

| Naphthyridine derivative 15 | HeLa (cervical cancer) | 2.3 µM | [5] |

| Naphthyridine derivative 16 | HeLa (cervical cancer) | 0.7 µM | [5] |

| Naphthyridine derivative 14 | HL-60 (leukemia) | 1.5 µM | [5] |

| Naphthyridine derivative 15 | HL-60 (leukemia) | 0.8 µM | [5] |

| Naphthyridine derivative 16 | HL-60 (leukemia) | 0.1 µM | [5] |

| Naphthyridine derivative 14 | PC-3 (prostate cancer) | 2.7 µM | [5] |

| Naphthyridine derivative 15 | PC-3 (prostate cancer) | 11.4 µM | [5] |

| Naphthyridine derivative 16 | PC-3 (prostate cancer) | 5.1 µM | [5] |

| 10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid) | DU145 (prostate cancer) | 1.58 µg/mL | [6] |

| 8,9,9-Trimethoxy-9H-benzo[de][3][7]naphthyridine | P388 (leukemia) | >10 µM | [6] |

| 1,3-Dioxolo[4,5-d]benzo[de][3][7]naphthyridine | Adult T-cell leukemia | 0.29 µM | [6] |

Antiviral Activity

A notable application of tetrahydro-naphthyridine derivatives is in the development of antiviral agents, particularly as allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF)/p75 binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.

| Compound Class | Target | IC50 | Reference |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivative | HIV-1 Integrase (allosteric) | Not specified in abstract | [7] |

| 1-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid) | HIV | EC50 = 0.26 µg/mL | [6] |

Antibacterial Activity

Certain 1,5-naphthyridine derivatives have shown promising activity against a range of bacterial pathogens. Their mechanism of action can involve the inhibition of bacterial type II topoisomerases.

| Compound Class | Bacterial Strain | MIC | Reference |

| Canthin-6-one (1,5-Naphthyridine alkaloid) | Staphylococcus aureus | 0.49 µg/mL | [6] |

| Canthin-6-one (1,5-Naphthyridine alkaloid) | Escherichia coli | 3.91 µg/mL | [6] |

| 10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid) | Staphylococcus aureus | 0.98 µg/mL | [6] |

| 10-Methoxycanthin-6-one (1,5-Naphthyridine alkaloid) | Escherichia coli | 3.91 µg/mL | [6] |

| 10-Hydroxycanthin-6-one (1,5-Naphthyridine alkaloid) | Bacillus cereus | 15.62 µg/mL | [6] |

| N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine | Methicillin-sensitive S. aureus (MSSA) | 8.0 µg/mL | [8] |

| N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine | Methicillin-resistant S. aureus (MRSA) | 8.0 µg/mL | [8] |

Anti-inflammatory Activity

Several 1,5-naphthyridine alkaloids have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

| Compound Class | Assay | IC50 | Reference |

| Canthin-6-one derivatives (1-5) | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 μM | [6] |

| Quassidine E | LPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells | 20.51–66.96 μM | [6] |

| Canthin-16-one-14-butyric acid | LPS-induced NO, IL-6, and TNF-α production in RAW 264.7 cells | 20.51–66.96 μM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 1-(2,3-Epoxypropyl)-1,2,3,4-tetrahydro-1,5-naphthyridines

This protocol describes the synthesis of an epoxide derivative from a chlorohydrin precursor, a common step in the derivatization of the tetrahydro-1,5-naphthyridine scaffold.[2]

Materials:

-

Chlorohydrin derivative of this compound

-

Sodium hydride (NaH, 60% in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH2Cl2)

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Suspend the chlorohydrin (0.10 mmol to 1.0 mmol) and NaH (2.0 equivalents) in anhydrous THF (1 – 10 mL).

-

Stir the suspension at room temperature overnight.

-

Quench the reaction mixture by carefully adding deionized water.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on a silica gel column to yield the desired epoxide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][5][7]

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete growth medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[3][7]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[3][7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

TGF-β Receptor I (ALK5) Kinase Assay

This protocol describes a method to measure the kinase activity of ALK5 and to screen for its inhibitors.[9][10]

Materials:

-

Purified recombinant TGFβR1 (ALK5) kinase

-

Kinase substrate (e.g., TGFBR1 Peptide)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well low volume plates

-

Luminometer

Procedure:

-

Dilute the enzyme, substrate, ATP, and test inhibitors in the kinase buffer.

-

In a 384-well plate, add 1 µL of the test inhibitor or 5% DMSO (control).

-

Add 2 µL of the diluted ALK5 enzyme.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate at room temperature for a specified time (e.g., 120 minutes).[9]

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

-

Record the luminescence using a luminometer.

-

Determine the potency of the inhibitor by calculating the IC50 value from a dose-response curve.[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context and application of these compounds. The following diagrams are generated using the Graphviz DOT language.

TGF-β Signaling Pathway

1,5-Naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), a key component of the TGF-β signaling pathway. This pathway plays a crucial role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

General Experimental Workflow for Drug Discovery

The discovery of novel bioactive this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A generalized experimental workflow for the discovery and development of bioactive naphthyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

The Core Mechanism of Action of 1,2,3,4-Tetrahydro-1,5-naphthyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1,2,3,4-tetrahydro-1,5-naphthyridine compounds. This heterocyclic scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a range of biological activities. This document will focus on two prominent mechanisms through which these compounds exert their effects: the inhibition of Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5) and the inhibition of Phosphodiesterase 5 (PDE5).

Inhibition of TGF-β Type I Receptor (ALK5)

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in fibrosis and cancer.[1] The 1,5-naphthyridine core has been identified as a potent scaffold for the development of ALK5 inhibitors.[2] While specific quantitative data for this compound derivatives as ALK5 inhibitors is still emerging, the broader class of 1,5-naphthyridines has shown significant promise.

Signaling Pathway

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TGF-β RII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in the aforementioned cellular processes.[1] 1,5-Naphthyridine-based inhibitors act as competitive antagonists at the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3 and abrogating the downstream signaling cascade.[2]

Quantitative Data for 1,5-Naphthyridine ALK5 Inhibitors

The following table summarizes the inhibitory activity of representative 1,5-naphthyridine derivatives against ALK5. It is important to note that these are not this compound compounds, but they provide a strong rationale for investigating the tetrahydro- scaffold for this target.

| Compound ID | Core Scaffold | Assay Type | Target | IC50 (nM) | Reference |

| 15 | 1,5-Naphthyridine aminothiazole | ALK5 autophosphorylation | ALK5 | 6 | [3] |

| 19 | 1,5-Naphthyridine pyrazole | ALK5 autophosphorylation | ALK5 | 4 | [3] |

| Repsox | 1,5-Naphthyridine | ALK5 kinase activity | ALK5 | 4 | [2] |

Experimental Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the kinase activity of ALK5 and assessing the inhibitory potential of test compounds.

Materials:

-

Recombinant human ALK5 enzyme

-

ALK5 peptide substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (this compound derivatives)

-

384-well plates

-

Luminometer

Procedure:

-